molecular formula C8H9FN2O B1481417 1-(2-Fluoropyridin-4-yl)azetidin-3-ol CAS No. 1859273-58-7

1-(2-Fluoropyridin-4-yl)azetidin-3-ol

Cat. No. B1481417
CAS RN: 1859273-58-7
M. Wt: 168.17 g/mol
InChI Key: QTXOVBOPYYHXHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 1-(2-Fluoropyridin-4-yl)azetidin-3-ol, is a topic of interest in the scientific community . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The InChI code for 1-(2-Fluoropyridin-4-yl)azetidin-3-ol is 1S/C8H9FN2O.ClH/c9-7-6 (2-1-3-11-7)8 (12)4-10-5-8 .

Scientific Research Applications

Antibacterial Applications

A series of 7-azetidinylquinolones and naphthyridines, which share structural similarities with "1-(2-Fluoropyridin-4-yl)azetidin-3-ol," have been synthesized and evaluated for their antibacterial properties. These compounds have shown potent in vitro activity against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating significant in vivo efficacy in mouse infection models. The antibacterial potency is influenced by the substituents at different positions of the azetidine moiety, highlighting the structure-activity relationships crucial for antibacterial efficacy (Frigola et al., 1994).

Antibacterial Efficacy of Stereoisomers

Further studies on 7-azetidinylquinolones have explored the effects of chirality on antibacterial potency and in vivo efficacy. Stereochemically pure derivatives of these compounds were synthesized to determine the impact of stereoisomers on their antibacterial activity. These investigations revealed that the absolute stereochemistry at the asymmetric centers significantly affects the compounds' in vitro activity and oral efficacy, with specific configurations enhancing antibacterial activity (Frigola et al., 1995).

Antimicrobial Screening of Novel Compounds

A novel series of 2-azetidinone derivatives derived from pyrazin dicarboxylic acid have been synthesized and screened for antimicrobial activity. These compounds have shown promising antibacterial and antifungal activities, indicating their potential as new antimicrobial agents. The synthesis process involves Schiff bases formation followed by a [2+2] cycloaddition reaction, showcasing a methodological approach to developing antimicrobial compounds (Ayyash & Habeeb, 2019).

Synthesis and Radiochemical Studies

The synthesis of 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron emission tomography (PET), exemplifies the application of fluoropyridinyl azetidinols in neuroscientific research. This highlights the compound's relevance in developing diagnostic tools for neurological conditions (Zhang & Horti, 2004).

Safety and Hazards

While specific safety and hazard information for 1-(2-Fluoropyridin-4-yl)azetidin-3-ol is not available, general precautions should be taken while handling it. This includes wearing suitable gloves, protective clothing, and eye protection .

properties

IUPAC Name

1-(2-fluoropyridin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-8-3-6(1-2-10-8)11-4-7(12)5-11/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXOVBOPYYHXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC(=NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoropyridin-4-yl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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